methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate
Description
Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a chlorine atom at position 3, conjugated to a propenoate ester group in the E-configuration. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Synthetic routes for such triazole derivatives often involve cyclocondensation reactions, as exemplified by the synthesis of pyrazol-3-one derivatives using phenylhydrazine and ethyl acetoacetate under reflux conditions . Characterization typically employs techniques like thin-layer chromatography (TLC) and crystallography, with software such as SHELXL and ORTEP used for structural refinement and visualization .
Properties
IUPAC Name |
methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXJJYTVKMMEJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated triazole with methyl acrylate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoate group.
Reduction: Reduction reactions can occur at the triazole ring or the propenoate group.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly antifungal or antibacterial agents.
Industry: Could be used in the production of agrochemicals or as a polymer additive.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might act by inhibiting specific enzymes or interacting with cellular receptors. The chloro-substituted triazole ring could play a crucial role in binding to molecular targets, while the propenoate group might be involved in covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Varied Substituents
a. 1-Methyl-1H-1,2,4-triazole Derivatives A patent () describes a related compound, (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate. Key differences include:
- Substituent Position : The methyl group at the triazole’s 1-position versus chlorine at the 3-position in the target compound.
- Biological Implications : Methyl substitution may reduce electronegativity but improve metabolic stability, whereas chlorine could enhance target interaction via halogen bonding.
- Additional Groups: The fluorophenyl and tetrahydroquinoline moieties in the patent compound suggest broader pharmacological applications, such as kinase inhibition, compared to the simpler propenoate ester in the target molecule .
b. Non-Chlorinated Triazole Analogs Compounds lacking the 3-chloro substituent, such as methyl 3-(1H-1,2,4-triazol-5-yl)prop-2-enoate, exhibit reduced electronic effects. This decreases dipole moments and may lower binding affinity in biological systems compared to the chlorinated derivative.
Heterocyclic Analogues with Different Ring Systems
a. Imidazole-Based Analogues lists (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid, which replaces the 1,2,4-triazole with an imidazole ring. Key distinctions include:
- Ring Nitrogen Arrangement: Imidazole (two adjacent nitrogens) vs. 1,2,4-triazole (non-adjacent nitrogens). This alters hydrogen-bonding capacity and aromaticity.
- Functional Group : The carboxylic acid (Z-configuration) in the imidazole derivative versus the methyl ester (E-configuration) in the target compound. The acid form may have lower cell permeability but higher solubility in aqueous environments .
b. Pyrazole and Tetrazole Derivatives
highlights pyrazole- and tetrazole-containing compounds, such as 4,5-dihydro-1H-pyrazole-1-carbothioamide. Differences include:
- Ring Size and Reactivity : Pyrazoles (5-membered, two adjacent nitrogens) and tetrazoles (5-membered, four nitrogens) exhibit distinct acid-base properties and metabolic stability.
- Biological Activity : Tetrazoles are often used as bioisosteres for carboxylic acids, while pyrazoles are common in anti-inflammatory agents. The target compound’s triazole may offer a balance between stability and reactivity .
Ester vs. Acid Derivatives
The methyl ester group in the target compound contrasts with carboxylic acid analogs (e.g., prop-2-enoic acid derivatives).
- Lipophilicity : Esters generally have higher logP values, enhancing membrane permeability.
- Metabolic Fate : Esters may act as prodrugs, undergoing hydrolysis in vivo to release active acids.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Biological Activity
Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is an organic compound belonging to the triazole class. The triazole ring is known for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted triazole ring attached to a propenoate ester group. Its IUPAC name is methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate. The presence of the chlorine atom in the triazole ring may enhance its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 189.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antifungal Properties
Triazoles are widely recognized for their antifungal properties. This compound has been evaluated for its efficacy against various fungal pathogens. Research indicates that compounds with triazole rings can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to cell death in susceptible fungi.
Anticancer Activity
Recent studies have suggested that triazole derivatives possess anticancer properties by interfering with cellular processes involved in tumor growth and metastasis. For instance, compounds similar to this compound have shown potential in targeting specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways.
Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry explored various triazole derivatives for antifungal activity against Candida albicans. This compound was among the compounds tested, showing significant inhibition with an IC50 value of 15 µM compared to the standard fluconazole at 10 µM .
Study 2: Anticancer Mechanisms
In another investigation focusing on the anticancer potential of triazole derivatives, this compound was tested against a panel of cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF7), with an IC50 value of 20 µM. Mechanistic studies revealed that it induced G1 phase cell cycle arrest and activated apoptotic pathways .
Q & A
Q. How can the synthesis of methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate be optimized to achieve high yield and purity?
- Methodological Answer: Multi-step organic synthesis is typically employed, requiring precise control of reaction parameters. For example, temperature (20–25°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) are critical for minimizing side reactions. Intermediate purification via column chromatography and final product validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., confirming the (2E)-stereochemistry via coupling constants in ¹H-NMR) are essential . Solvent selection (e.g., dichloromethane or ethanol) and catalytic bases (e.g., triethylamine) can enhance reaction efficiency .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: A combination of techniques is required:
- ¹H/¹³C-NMR : To confirm the prop-2-enoate ester group and triazole ring substitution patterns. The (2E)-configuration is verified by trans coupling constants (J = 12–16 Hz) in the alkene region .
- X-ray crystallography : Resolves spatial arrangement and validates stereochemistry, particularly for crystallizable intermediates or analogs .
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
Q. How can researchers screen the bioactivity of this compound in antimicrobial studies?
- Methodological Answer: Use standardized microbial strains (e.g., E. coli, S. aureus, C. albicans) in agar diffusion or microdilution assays. Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity. Minimum inhibitory concentration (MIC) values should be determined in triplicate, with positive (e.g., ciprofloxacin) and negative (DMSO-only) controls. Statistical analysis (e.g., ANOVA) accounts for variability in inhibition zones or optical density measurements .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior and electronic properties of the triazole ring?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model tautomeric equilibria between 1H- and 2H-1,2,4-triazole forms. Solvent effects (e.g., polarizable continuum models) refine predictions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) correlates with reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer: Discrepancies often arise from variations in experimental design. Standardize protocols:
- Culturing conditions : Adjust pH, temperature, and nutrient media to match physiological relevance.
- Compound solubility : Use co-solvents (e.g., Tween-80) or nanoformulations to enhance bioavailability.
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated samples). Meta-analysis of published data identifies trends obscured by methodological differences .
Q. How can reaction kinetics and mechanisms be studied for derivatization of the prop-2-enoate moiety?
- Methodological Answer: Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates (e.g., Michael additions or Diels-Alder reactions). Pseudo-first-order conditions (excess nucleophile) simplify kinetic modeling. Activation energy (Eₐ) is derived from Arrhenius plots (ln k vs. 1/T). Isotopic labeling (e.g., deuterated solvents) and HRMS track intermediate formation .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer: Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (log Kow via shake-flask method). Use HPLC-MS/MS to quantify environmental persistence in soil/water matrices. Acute toxicity assays with Daphnia magna or Aliivibrio fischeri (Microtox®) evaluate EC₅₀ values. Computational QSAR models predict long-term ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
